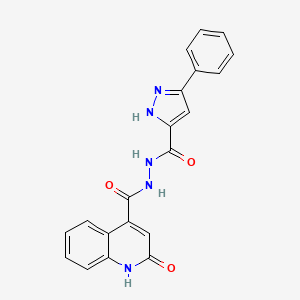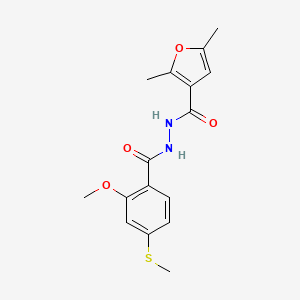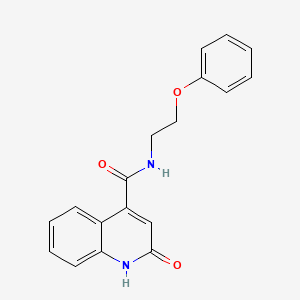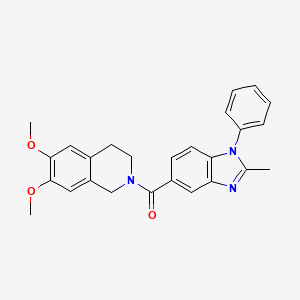![molecular formula C17H15Cl2FN2O3S B7477941 [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has attracted the attention of researchers due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has been shown to enhance the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. It has also been shown to modulate the activity of glutamate receptors, which may be relevant to its potential therapeutic applications in schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in certain brain regions. It has also been shown to decrease the levels of certain stress hormones, such as corticosterone, in the blood. These effects may contribute to its anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone has several advantages for lab experiments. It has a well-defined chemical structure, which allows for easy synthesis and purification. It also exhibits potent and selective pharmacological effects, which makes it a valuable tool for investigating the role of various neurotransmitter systems in various physiological and pathological conditions. However, it also has some limitations, such as limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research of [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone. One direction is to investigate its potential therapeutic applications in various disorders, such as anxiety, depression, schizophrenia, and Alzheimer's disease. Another direction is to use it as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. Finally, further studies are needed to elucidate its exact mechanism of action and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis of [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone is a multi-step process that involves the reaction of 3-fluorobenzaldehyde with piperazine, followed by the reaction of the resulting compound with 3,4-dichlorobenzenesulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease. In medicinal chemistry, it has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O3S/c18-15-5-4-14(11-16(15)19)26(24,25)22-8-6-21(7-9-22)17(23)12-2-1-3-13(20)10-12/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZUODHTFLZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)
![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)
![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)



![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
